molecular formula C19H18N2O2 B2979224 N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946261-41-2

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2979224
CAS No.: 946261-41-2
M. Wt: 306.365
InChI Key: CGJIXCKGUXPFAD-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1-phenylethylamine moiety linked via an acetamide bridge to a 5-phenylisoxazole group. The compound’s design combines aromatic and heterocyclic elements, which are common in drug discovery for enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-(1-phenylethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(15-8-4-2-5-9-15)20-19(22)13-17-12-18(23-21-17)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJIXCKGUXPFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    N-Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide and related compounds:

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Notable Properties References
This compound Acetamide, 5-phenylisoxazole, 1-phenylethyl ~350 (estimated) Amide, isoxazole, phenyl Likely moderate polarity due to aromatic and amide groups; predicted LogP ~3.5 N/A
2-Phenoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide Acetamide, 1,2,4-oxadiazole, phenoxy 335.35 Amide, oxadiazole, phenoxy Higher polarity (oxadiazole); LogP ~2.8
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Acetamide, benzothiazole, CF3 366.33 Amide, benzothiazole, trifluoromethyl Enhanced lipophilicity (CF3); LogP ~4.1
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Acetamide, isoxazole, sulfonamide 429.49 Amide, sulfonamide, isopropylphenoxy High molecular weight; acidic (pKa ~5.58) due to sulfonamide
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Acetamide, nitroindole, 1-phenylethyl 365.36 Amide, nitro, indole Polar nitro group; potential redox activity

Key Observations :

  • Lipophilicity : Compounds with trifluoromethyl (CF3) or benzothiazole groups (e.g., ) exhibit higher LogP values, favoring membrane permeability.
  • Acidity/Basicity : Sulfonamide-containing analogs (e.g., ) show lower pKa values, enhancing solubility in physiological conditions.
  • Bioactive Moieties : Isoxazole and oxadiazole rings () are associated with antimicrobial and anti-inflammatory activities.

Trends :

  • Green Chemistry : Copper-catalyzed click chemistry () offers high efficiency under mild conditions.
  • Challenges : Halogenated intermediates (e.g., chloroacetyl in ) require careful handling due to reactivity.

Insights :

  • Nitro Groups : Enhance redox activity but may confer toxicity ().
  • Trifluoromethyl Groups : Improve metabolic stability and target affinity ().

Biological Activity

N-(1-phenylethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-phenylethylamine with substituted phenols, leading to a series of derivatives that can exhibit varying biological activities. The isoxazole moiety contributes significantly to the compound's pharmacological profile.

2.1 Anticancer Activity

Several studies have evaluated the anticancer activity of derivatives of this compound against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast Cancer)10
Derivative BSK-N-SH (Neuroblastoma)15
Derivative CA549 (Lung Cancer)12

The results indicate that halogenated derivatives tend to enhance anticancer activity, with nitro-substituted compounds showing notable efficacy against multiple cancer types.

2.2 Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly inhibit pro-inflammatory cytokines:

CompoundCytokine Inhibition (%)Reference
Derivative DIL-6 (70%)
Derivative ETNF-alpha (65%)

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

2.3 Analgesic Activity

Analgesic properties were evaluated using standard models such as the hot plate test and acetic acid-induced writhing test:

Model TestCompoundAnalgesic Effect (%)Reference
Hot PlateDerivative F75% at 50 mg/kg
WrithingDerivative G80% at 30 mg/kg

These results indicate significant analgesic effects comparable to conventional analgesics like paracetamol.

2.4 Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

The compound exhibited moderate antibacterial and antifungal activities, indicating its potential as an antimicrobial agent.

3. Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A study involving the evaluation of various derivatives revealed that those containing halogen groups showed enhanced potency against MCF-7 cells, with IC50 values significantly lower than those of non-substituted counterparts. This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects indicated that this compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory markers. This mechanism highlights its potential use in treating chronic inflammatory conditions.

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